molecular formula C12H18ClNO B7947554 (R)-2-(2-Methoxyphenyl)piperidine hydrochloride

(R)-2-(2-Methoxyphenyl)piperidine hydrochloride

Cat. No.: B7947554
M. Wt: 227.73 g/mol
InChI Key: PUSGLZAYZOPJCB-RFVHGSKJSA-N
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Description

®-2-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Methoxyphenyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced to the phenyl ring through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-(2-Methoxyphenyl)piperidine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

®-2-(2-Methoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(2-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Methoxyphenyl)piperidine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(2-Methoxyphenyl)piperidine: The free base form without the hydrochloride salt.

    2-(2-Hydroxyphenyl)piperidine: A derivative with a hydroxyl group instead of a methoxy group.

Uniqueness

®-2-(2-Methoxyphenyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(2R)-2-(2-methoxyphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11;/h2-3,6,8,11,13H,4-5,7,9H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSGLZAYZOPJCB-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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